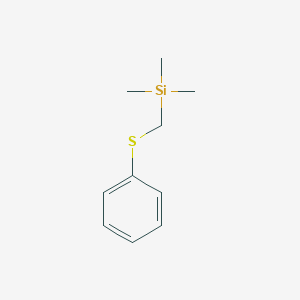

(Phenylthiomethyl)trimethylsilane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

trimethyl(phenylsulfanylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16SSi/c1-12(2,3)9-11-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQDIMYVQSHALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170532 | |

| Record name | Silane, trimethyl((phenylthio)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17873-08-4 | |

| Record name | Silane, trimethyl((phenylthio)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017873084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethyl((phenylthio)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Phenylthiomethyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Elucidation of Phenylthiomethyl Trimethylsilane and Its Derivatives

Role as a Formyl Anion Synthon

(Phenylthiomethyl)trimethylsilane is widely utilized as a masked formyl anion equivalent. The presence of both a sulfur and a silicon atom adjacent to the methylene (B1212753) bridge stabilizes a negative charge, allowing for its generation and subsequent reaction with various electrophiles. This reactivity provides a powerful tool for C1 homologation, ultimately leading to the formation of aldehydes.

Generation and Characterization of Phenylthiotrimethylsilylmethyl Anions

The key to unlocking the utility of this compound as a formyl anion synthon is the deprotonation of the methylene group to form the corresponding carbanion, [(phenylthio)(trimethylsilyl)methyl]lithium. This is typically achieved by treating this compound with a strong base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). acs.org

The resulting anion is stabilized by a combination of the electron-withdrawing inductive effect of the phenylthio group and the ability of the silicon atom to stabilize an α-carbanion through σ-π conjugation (hyperconjugation). This stabilization renders the anion sufficiently stable to be generated and used in subsequent reactions. While not typically isolated, its formation and consumption can be monitored by quenching the reaction mixture with an electrophile and analyzing the products. acs.orgresearchgate.net

Nucleophilic Additions to Electrophiles for C1 Homologation

The generated [(phenylthio)(trimethylsilyl)methyl]lithium anion is a potent nucleophile that readily reacts with a wide range of electrophiles. This reaction forms a new carbon-carbon bond, effectively adding a masked carbonyl group to the electrophile. Common electrophiles include aldehydes and ketones, which undergo nucleophilic addition to the carbonyl carbon. acs.orgacs.org

For instance, reaction with an aldehyde or ketone yields a β-hydroxy silyl (B83357) sulfide (B99878) adduct. This process is a cornerstone of its application in C1 homologation, as it extends the carbon chain of the electrophile by one carbon atom, which will ultimately become the aldehyde functionality. nih.govacs.org The reaction is generally efficient and provides a direct route to complex, functionalized molecules. acs.org

Table 1: Representative Nucleophilic Additions of [(Phenylthio)(trimethylsilyl)methyl]lithium

| Electrophile (R-CHO or R₂C=O) | Product (β-Hydroxy Silyl Sulfide) |

| Benzaldehyde (B42025) | 2-(Phenylthio)-2-(trimethylsilyl)-1-phenylethan-1-ol |

| Cyclohexanone | 1-((Phenylthio)(trimethylsilyl)methyl)cyclohexan-1-ol |

| Propanal | 1-(Phenylthio)-1-(trimethylsilyl)butan-2-ol |

This table illustrates typical C-C bond-forming reactions.

Elucidation of Subsequent Transformations to Aldehydes

The adducts formed from the nucleophilic addition are precursors to the final aldehyde products. The unmasking of the formyl group involves two key steps. The first is a Peterson-type elimination or hydrolysis of the β-hydroxy silyl sulfide to generate a vinyl sulfide. The second step is the hydrolysis of the vinyl sulfide to the corresponding aldehyde.

Alternatively, and more directly, the adduct can be converted to the aldehyde via hydrolysis of the thioacetal functionality. The initial adduct, a β-hydroxy silyl sulfide, can be thought of as a protected form of a β-hydroxy aldehyde. The crucial transformation involves the removal of both the phenylthio and trimethylsilyl (B98337) groups to reveal the carbonyl. This hydrolysis is typically achieved under acidic conditions, often with the aid of a mercury(II) salt to facilitate the cleavage of the C-S bond. masterorganicchemistry.comchemistrysteps.com The O-trimethylsilyl hemithioacetal, which can be formed via the Sila-Pummerer rearrangement (see section 3.2), is an even more direct precursor, hydrolyzing readily in the presence of acid or even silica (B1680970) gel to yield the target aldehyde. wikipedia.org

Sila-Pummerer Rearrangement Chemistry

When this compound is oxidized to its corresponding sulfoxide (B87167), it becomes susceptible to a thermal rearrangement known as the Sila-Pummerer rearrangement. This reaction is distinct from the classic Pummerer rearrangement and provides a valuable route to O-trimethylsilyl hemithioacetals, which are themselves useful synthetic intermediates. acs.orgacs.org

Mechanistic Studies of Sulfoxide Rearrangements to O-Trimethylsilyl Hemithioacetals

The Sila-Pummerer rearrangement involves the thermal conversion of an α-silyl sulfoxide into an O-trimethylsilyl hemithioacetal. acs.org Computational and experimental studies suggest that the mechanism does not proceed through a free thionium (B1214772) ion intermediate, which is characteristic of the traditional Pummerer reaction. acs.orgnih.govwikipedia.org Instead, the reaction is believed to initiate with an intramolecular migration of the trimethylsilyl group from the carbon to the sulfoxide oxygen. acs.org

This migration proceeds through a pentacoordinate silicon transition state, forming a sulfur ylide intermediate. acs.orgnih.gov This ylide then rapidly rearranges, with the trimethylsiloxy group shifting back to the carbon atom, to yield the final O-trimethylsilyl hemithioacetal product. The driving force for the reaction is the formation of the strong silicon-oxygen bond. acs.org

Table 2: Key Steps in the Sila-Pummerer Rearrangement Mechanism

| Step | Description | Intermediate/Transition State |

| 1. Oxidation | Sulfide is oxidized to the corresponding sulfoxide. | (Phenylsulfinylmethyl)trimethylsilane |

| 2. Si-O Interaction | Intramolecular approach of the silicon atom to the sulfoxide oxygen. | Pentacoordinate Silicon Transition State |

| 3. Ylide Formation | Migration of the silyl group from carbon to oxygen. | Sulfur Ylide |

| 4. Rearrangement | Migration of the trimethylsiloxy group to the adjacent carbon. | O-Trimethylsilyl Hemithioacetal |

This table outlines the proposed mechanistic pathway.

Factors Influencing Regio- and Stereoselectivity in Sila-Pummerer Pathways

The Sila-Pummerer rearrangement can exhibit stereoselectivity, a feature that has been exploited in asymmetric synthesis. The stereochemical outcome is significantly influenced by the stereochemistry of the starting α-silyl sulfoxide. numberanalytics.comnumberanalytics.com

A critical factor is the relative orientation of the silicon group and the sulfoxide oxygen in the ground state of the reactant. acs.org A syn-relationship between the Si-Cα and S=O bonds facilitates the rearrangement by placing the silicon and oxygen atoms in close proximity, lowering the activation energy for the formation of the pentacoordinate silicon transition state. acs.org When chiral sulfoxides are used, the inherent chirality at the sulfur atom can direct the stereochemical outcome of the newly formed stereocenter at the α-carbon. acs.orgbeilstein-journals.org Studies have shown that non-bonded interactions between the sulfoxide and other functional groups within the molecule can also play a crucial role in dictating the stereoselectivity of the rearrangement. acs.org

Nucleophilic Addition Reactions

This compound and its derivatives serve as valuable reagents in nucleophilic addition reactions, providing synthetic routes to important sulfur-containing organic molecules. The silicon-carbon bond in these reagents can be activated to generate a nucleophilic carbanion, which then attacks electrophilic centers, most notably the carbon atom of a carbonyl group. This section explores the reactivity profiles and mechanistic aspects of these additions, with a focus on fluoride-ion catalysis.

Arylthiomethylation of Carbonyl Compounds for β-Hydroxysulfide Synthesis

The addition of a phenylthiomethyl group to a carbonyl compound is a direct method for the synthesis of β-hydroxysulfides, which are significant structural motifs in various natural products and biologically active compounds. This compound is a key reagent in this transformation, acting as a synthetic equivalent of the (phenylthio)methanide anion.

The reaction of this compound with carbonyl compounds such as aldehydes and ketones can be effectively initiated by a catalytic amount of a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). The high affinity of silicon for fluoride is the driving force for this process.

The proposed mechanism commences with the attack of the fluoride ion on the silicon atom of this compound. This interaction forms a hypervalent pentacoordinate silicon intermediate. The formation of the strong silicon-fluoride bond facilitates the cleavage of the weaker silicon-carbon bond, leading to the generation of a (phenylthio)methyl anion. This nucleophilic carbanion then readily adds to the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting tetrahedral alkoxide intermediate is subsequently protonated upon aqueous workup to yield the final β-hydroxysulfide product. This catalytic cycle highlights the efficiency of using a substoichiometric amount of fluoride to promote the reaction.

The arylthiomethylation of carbonyl compounds using this compound under fluoride-ion catalysis has been investigated with a variety of substrates. The reaction generally proceeds with good yields for a range of aldehydes. However, the reactivity is influenced by the steric and electronic properties of the carbonyl compound.

In general, aldehydes are more reactive than ketones due to less steric hindrance around the carbonyl carbon and the greater polarization of the carbonyl bond. nih.gov Among aldehydes, those that are not enolizable or are less prone to enolization tend to give higher yields of the desired β-hydroxysulfide. With ketones, especially those that are sterically hindered or readily enolizable, the reaction can be slower and may lead to lower yields or the formation of side products resulting from enolate formation.

A significant limitation of this method is its application to esters. Carboxylic esters are generally less reactive towards nucleophilic addition than aldehydes or ketones. Consequently, the reaction of this compound with esters under these conditions is often inefficient and does not produce significant amounts of the corresponding β-hydroxy-α-phenylthioketone.

Fluoride-Induced (Phenylthio)difluoromethylation of Carbonyl Compounds

The introduction of a difluoromethyl group containing a phenylthio substituent into organic molecules is of considerable interest due to the potential biological activities of the resulting compounds. nih.gov A key reagent for this transformation is [Difluoro(phenylthio)methyl]trimethylsilane (TMS-CF2SPh), which can be activated by fluoride ions to act as a nucleophilic (phenylthio)difluoromethylating agent.

Similar to the non-fluorinated analog, the reaction of TMS-CF2SPh with carbonyl compounds is initiated by a fluoride ion source, often a catalytic amount of tetrabutylammonium triphenyldifluorosilicate (TBAT). nih.gov The proposed mechanism is believed to be a fluoride-induced autocatalytic process. nih.gov

The reaction begins with the interaction of the fluoride ion with TMS-CF2SPh to form a pentacovalent silicon species. This intermediate is highly reactive and can transfer the (phenylthio)difluoromethyl anion to a carbonyl compound. This initial step generates an alkoxide. This newly formed alkoxide can then act as an initiator for another molecule of TMS-CF2SPh, forming a different pentacovalent silicon species that continues the chain by reacting with another carbonyl molecule. nih.gov This process establishes a catalytic cycle where the initially generated alkoxide propagates the reaction, making the process autocatalytic. nih.gov

The fluoride-induced (phenylthio)difluoromethylation using TMS-CF2SPh has been successfully applied to a variety of carbonyl compounds, demonstrating good to excellent yields for both enolizable and non-enolizable aldehydes and ketones. nih.gov The reaction conditions are generally mild, and the methodology efficiently transfers the PhSCF2 group. nih.gov

The reaction works well with a range of aromatic and aliphatic aldehydes and ketones. While both enolizable and non-enolizable carbonyls react, slightly lower yields are sometimes observed for the enolizable substrates. nih.gov

In contrast to its high efficiency with aldehydes and ketones, the reaction with esters is significantly less successful. For instance, the reaction of TMS-CF2SPh with methyl benzoate (B1203000) results in a low yield of the corresponding (phenylthio)difluoromethyl phenyl ketone. nih.gov This limitation highlights the decreased electrophilicity of the ester carbonyl group compared to aldehydes and ketones.

Below is a table summarizing the results of the fluoride-induced (phenylthio)difluoromethylation of various carbonyl compounds with TMS-CF2SPh.

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | Benzaldehyde | 98 | |

| 2 | p-Anisaldehyde | 96 | |

| 3 | p-Nitrobenzaldehyde | 95 | |

| 4 | Cyclohexanecarboxaldehyde | 94 | |

| 5 | Acetophenone | 92 | |

| 6 | Cyclohexanone | 85 | |

| 7 | 2-Heptanone | 82 | |

| 8 | Methyl benzoate | Low Yield |

Data sourced from research by G.K.S. Prakash et al. nih.gov

Reactions with Disulfides

The direct reaction of this compound with disulfides is not extensively documented in scientific literature. While related organosilicon compounds, such as trimethyl(phenylthio)silane, are known to participate in reactions where disulfides like diphenyl disulfide may be formed as by-products, the specific reactivity of the carbon-silicon bond in this compound towards disulfide cleavage has not been a primary focus of reported studies. researchgate.net The reactivity of other organosilanes with disulfides often proceeds via free-radical mechanisms, particularly for pentaorganyldisilanes, but analogous pathways for this compound are not established.

Lewis Acid-Mediated Transformations

This compound and its derivatives serve as precursors to stabilized carbocations in the presence of Lewis acids, facilitating synthetically useful carbon-carbon bond-forming reactions. The presence of the sulfur atom and the silicon atom both contribute to the stabilization of the transient electrophilic species.

In the presence of a strong Lewis acid such as tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄), precursors like [arylthio(chloro)methyl]trimethylsilanes react with electron-rich aromatic compounds in a Friedel-Crafts type alkylation. dtic.mil This transformation leads to the formation of [aryl(arylthio)methyl]trimethylsilanes in high yields. The reaction proceeds via the Lewis acid-assisted formation of an α-silyl-α-thiocarbocation, which is then attacked by the electron-rich arene. The reaction is particularly efficient for arenes bearing electron-donating groups. dtic.milresearchgate.net

| Arene | Lewis Acid | Product | Reported Yield |

|---|---|---|---|

| Benzene | SnCl₄ | [Phenyl(phenylthio)methyl]trimethylsilane | High dtic.mil |

| Toluene | SnCl₄ | [(4-Methylphenyl)(phenylthio)methyl]trimethylsilane | High dtic.mil |

| Anisole | TiCl₄ | [(4-Methoxyphenyl)(phenylthio)methyl]trimethylsilane | High dtic.mil |

| Xylene | TiCl₄ | [(2,4-Dimethylphenyl)(phenylthio)methyl]trimethylsilane | High dtic.mil |

Similar Lewis acid activation of [arylthio(chloro)methyl]trimethylsilanes in the presence of alk-1-enes results in an ene-type reaction. dtic.mil This process yields (1-arylthioalk-3-enyl)trimethylsilanes. The reaction involves the formation of the α-silyl-α-thiocarbocation, which then acts as the enophile, reacting with the alkene that serves as the ene component. The yields for this transformation are generally moderate. dtic.mil

| Alk-1-ene | Lewis Acid | Product Structure | Reported Yield |

|---|---|---|---|

| Oct-1-ene | SnCl₄ | (1-Phenylthiodec-3-enyl)trimethylsilane | Moderate dtic.mil |

| Hex-1-ene | TiCl₄ | (1-Phenylthiooct-3-enyl)trimethylsilane | Moderate dtic.mil |

| α-Methylstyrene | SnCl₄ | (3-Phenyl-1-phenylthiobut-3-enyl)trimethylsilane | Moderate dtic.mil |

Radical-Based Reactivity

The presence of both silicon and sulfur atoms influences the radical chemistry of this compound analogues, enabling unique cyclization pathways.

Analogues of this compound, such as (phenylthio(difluoro)methyl)trimethylsilane (PhSCF₂SiMe₃), have been shown to undergo intramolecular radical cyclizations. In one studied example, the nucleophilic addition of PhSCF₂SiMe₃ to α-carboethoxycycloalkanones, catalyzed by fluoride, is followed by an intramolecular radical cyclization of the resulting adduct. researchgate.net This sequence provides access to gem-difluoromethylenated bicyclic compounds. The radical is typically generated at a different position in the molecule, and the C-S bond participates in the cyclization event. This type of radical cascade highlights the utility of such organosilicon-sulfur compounds in constructing complex, fluorinated ring systems. researchgate.netdntb.gov.ua

| Reactant Type | Key Intermediate | Product Class | Reference |

|---|---|---|---|

| Adduct of PhSCF₂SiMe₃ and a cyclic β-keto ester | Radical generated on the cycloalkane ring | gem-Difluoromethylenated bicyclic compound | researchgate.net |

The term "silyldesulfonylation" does not represent a standard named reaction in organic chemistry. However, analogies can be drawn by considering the reactivity of related α-silyl sulfones, such as trimethylsilylmethyl phenyl sulfone. These molecules combine the features of an organosilane with a sulfonyl group.

In many reactions, the sulfonyl group is a stable and effective leaving group, and its removal (desulfonylation) is a key step. The presence of a silyl group alpha to the sulfone can influence this process. For instance, in Julia-type olefination reactions, β-hydroxysulfones are reductively eliminated. An α-silyl-β-hydroxysulfone could potentially undergo a Peterson-type elimination, where the silicon and oxygen affinities drive the reaction, in a process that would be analogous to a desulfonylative olefination. While direct silyldesulfonylation (the simultaneous removal of a silyl and a sulfonyl group) is not a well-characterized general process, the combined electronic effects of silicon and sulfur in molecules like α-silyl sulfones are an area of interest for developing novel synthetic methodologies.

Metal-Catalyzed Reactivity

The presence of both a carbon-sulfur (C-S) and a silicon-sulfur (in derivatives) or silicon-carbon bond allows for diverse reactivity profiles under transition metal catalysis. These bonds can be selectively activated, leading to a range of synthetically useful transformations.

Investigations into Transition Metal Activation of C-S and Si-S Bonds

The activation of C-S and Si-S bonds by transition metals is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. While direct studies on the transition metal-catalyzed activation of the C-S bond within this compound are not extensively documented, the broader field of C-S bond activation in thioethers provides a framework for understanding its potential reactivity. researchgate.netresearchgate.netcapes.gov.br Transition metals such as palladium, nickel, and iron have been shown to effectively cleave C-S bonds, often through oxidative addition, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net For instance, iron-catalyzed selective cleavage of C(aryl)-S bonds in aryl alkyl sulfides has been demonstrated. researchgate.net This suggests that the phenyl-sulfur bond in PTMTS could be a target for similar catalytic systems.

Furthermore, the reactivity of sulfur-containing directing groups in transition metal-catalyzed C-H bond functionalization highlights the coordinating ability of the sulfur atom, which can facilitate reactions at specific sites within a molecule. researchgate.netnih.govrsc.org This principle could be extended to PTMTS, where the sulfur atom could direct a transition metal catalyst to activate adjacent C-H or other bonds.

The activation of silicon-element bonds, including Si-S and Si-C, is another critical area. Transition metal complexes, particularly those of late transition metals, are known to activate Si-H and Si-Si bonds. illinois.edu While less common, Si-S bond activation has also been explored. The development of transition metal-mediated hydrolysis of C-S bonds offers a new strategy for desulfurization under mild conditions, a process that could potentially be adapted for compounds like PTMTS. nih.gov

Role in Cross-Coupling Reactions (if applicable to PTMTS or close analogues)

The Hiyama coupling, a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides, stands as a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction typically requires the activation of the organosilane with a fluoride source or a base to generate a hypervalent silicon species, which then undergoes transmetalation with the palladium catalyst. wikipedia.orgorganic-chemistry.org

While direct participation of this compound in Hiyama coupling is not prominently reported, the reaction's broad scope with various functionalized organosilanes suggests its potential applicability. organic-chemistry.orgnih.govmdpi.com For a successful Hiyama coupling, the polarization of the Si-C bond is crucial. organic-chemistry.org In PTMTS, the electron-withdrawing nature of the phenylthio group could influence the reactivity of the Si-CH2 bond. Research on Hiyama-type couplings of organosilanes containing heteroatoms could provide valuable insights into the potential of PTMTS as a coupling partner. For example, palladium-catalyzed Hiyama-type cross-coupling reactions of arenesulfinates with organosilanes have been successfully developed. nih.gov

The general mechanism of the Hiyama coupling involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the activated organosilane and subsequent reductive elimination to afford the cross-coupled product and regenerate the catalyst. wikipedia.org

Table 1: Key Features of Hiyama Coupling

| Feature | Description |

| Catalyst | Typically Palladium complexes (e.g., Pd(PPh3)4, PdCl2) |

| Organosilane | Aryl-, alkenyl-, or alkylsilanes |

| Electrophile | Aryl, vinyl, or alkyl halides/triflates |

| Activator | Fluoride source (e.g., TBAF) or base (e.g., NaOH) |

| Key Step | Transmetalation of a hypervalent silicon species |

Stereoselective Transformations

The development of stereoselective reactions is a major focus in modern organic synthesis. For this compound, the generation of a carbanion alpha to both the silicon and sulfur atoms opens up possibilities for stereoselective additions to chiral substrates.

Diastereoselective Nucleophilic Addition Strategies with Chiral Substrates

The nucleophilic addition of the carbanion derived from this compound to chiral aldehydes and ketones can lead to the formation of new stereocenters. The stereochemical outcome of such reactions is governed by the facial selectivity of the approach of the nucleophile to the carbonyl group, which can be influenced by the existing stereocenter in the electrophile. dalalinstitute.comlibretexts.orgyoutube.comyoutube.com

Models such as the Felkin-Ahn and Cram-chelation models are often used to predict the diastereoselectivity of nucleophilic additions to chiral carbonyl compounds. youtube.com The relative size of the substituents on the alpha-carbon of the carbonyl compound dictates the preferred trajectory of the incoming nucleophile to minimize steric hindrance, leading to the predominant formation of one diastereomer. libretexts.orgyoutube.com

While specific studies on the diastereoselective addition of the PTMTS anion are limited, research on the addition of other α-silyl carbanions provides a strong precedent. youtube.com For instance, the addition of chiral boronates to furyl aldehydes has been shown to proceed with high diastereoselectivity. acs.org Similarly, diastereoselective alkylations of chiral tetrazolo[1,5-a]azepines via heterobenzylic anion intermediates have been reported, demonstrating the principle of substrate-controlled stereoselectivity. researchgate.net The stereochemistry of the addition is often highly dependent on the reaction conditions, including the nature of the counter-ion and the solvent. dalalinstitute.com

Enantioselective Approaches in Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. rsc.orgthieme-connect.de This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents. nih.govmdpi.comyoutube.com

In the context of this compound, enantioselective transformations could involve the desymmetrization of a prochiral derivative or the kinetic resolution of a racemic mixture. nih.govacs.org The development of asymmetric C-H functionalization catalyzed by transition metals has emerged as a powerful tool for creating silicon-stereogenic centers. acs.org Rhodium-catalyzed asymmetric dehydrogenative C-H silylation, for example, allows for the synthesis of silicon-stereogenic monohydrosilanes with excellent chemo-, regio-, and stereocontrol. acs.org

Furthermore, organocatalysis has been successfully employed for the enantioselective synthesis of Si-stereogenic silyl ethers. nih.gov Nickel-catalyzed enantioconvergent cross-electrophile coupling of benzylic alcohols with alkenyl electrophiles provides access to enantioenriched alkenes bearing allylic stereogenic centers, showcasing the potential for creating chirality in molecules containing silicon. acs.orgnih.gov While direct enantioselective reactions involving PTMTS are yet to be widely reported, the principles established in these related systems provide a roadmap for future investigations into the asymmetric synthesis of PTMTS derivatives.

Table 2: Common Strategies for Enantioselective Synthesis

| Strategy | Description |

| Chiral Catalysis | A small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to control the stereochemical outcome of a reaction. |

| Chiral Reagent | A stoichiometric amount of a chiral reagent is used to introduce chirality. |

| Desymmetrization | A prochiral molecule is converted into a chiral molecule. |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster than the other, leading to an enrichment of the less reactive enantiomer. |

Advanced Applications in Organic Synthesis

Strategic Utility as a C1 Synthon

The ability to introduce a single carbon atom with latent functionality is a cornerstone of synthetic strategy. (Phenylthiomethyl)trimethylsilane excels in this role, providing a masked formyl group or a methylene (B1212753) unit for homologation.

Efficient Synthesis of Aldehydes

This compound serves as an effective acyl anion equivalent for the synthesis of aldehydes. The process begins with the deprotonation of the methylene bridge using a strong base, such as an alkyl-lithium reagent, to form phenylthiotrimethylsilylmethyl-lithium. rsc.org This nucleophilic species readily reacts with various electrophiles, including alkyl halides, to generate 1-phenylthio-1-trimethylsilylalkanes. rsc.org

The subsequent conversion to an aldehyde involves a two-step sequence. First, the sulfide (B99878) is oxidized to a sulfoxide (B87167). rsc.org This intermediate then undergoes a thermal rearrangement, followed by hydrolysis of the resulting O-silyl thioacetal to yield the final aldehyde product. rsc.org This methodology provides a reliable route for converting alkyl halides into their corresponding aldehydes.

Reaction Pathway for Aldehyde Synthesis

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1 | This compound, Alkyl-lithium | Deprotonation | Phenylthiotrimethylsilylmethyl-lithium |

| 2 | Phenylthiotrimethylsilylmethyl-lithium, Alkyl halide | Alkylation | 1-Phenylthio-1-trimethylsilylalkane |

| 3 | 1-Phenylthio-1-trimethylsilylalkane, Oxidizing agent | Oxidation | Corresponding sulfoxide |

One-Carbon Homologation and Homologation-Functionalization Strategies

The initial step of the aldehyde synthesis, the reaction of phenylthiotrimethylsilylmethyl-lithium with an electrophile, represents a classic one-carbon homologation. rsc.org This strategy effectively lengthens a carbon chain by a single methylene unit, which carries the versatile phenylthio and trimethylsilyl (B98337) groups. These groups can then be further manipulated or removed, making this compound a valuable tool for iterative chain extension.

This approach extends beyond simple homologation to "homologation-functionalization" strategies. After the initial C-C bond formation, the silicon and sulfur moieties can guide subsequent chemical transformations at or adjacent to the newly introduced carbon atom, offering a sophisticated method for building molecular complexity.

Construction of Carbon-Carbon Bonds

Beyond its role as a C1 synthon, this compound is instrumental in forming key carbon-carbon bonds, particularly in the synthesis of unsaturated systems like vinyl sulfides, vinylsilanes, and strained cyclopropane (B1198618) rings.

Production of Vinyl Sulfides and Vinylsilanes

Vinyl sulfides are valuable synthetic intermediates, and their synthesis can be achieved through various C-S coupling methods. organic-chemistry.org While direct conversion of this compound is not the primary route, its derivatives are central to related transformations. For instance, the elimination of α-cyano and carboalkoxy sulfoxides using trimethylsilyl triflate leads to α-thiophenyl substituted α,β-unsaturated nitriles and esters, which are types of vinyl sulfides. researchgate.net Phenyl vinyl sulfide itself is a versatile building block, participating in numerous cycloaddition reactions and serving as a precursor to other useful reagents. orgsyn.org

Vinylsilanes are typically synthesized via methods like the hydrosilylation of alkynes or the reaction of acylsilanes with specific sulfones. organic-chemistry.orgnih.gov The silicon group in these compounds acts as a powerful directing group and can be replaced with other functionalities, highlighting their synthetic utility. rsc.org The reaction of acyl(trimethyl)silanes with anions from Kocienski's sulfones, for example, produces vinylsilanes in high yields. nih.gov

Cyclopropane Synthesis via Homo-Peterson Reactions with Substituted Analogues

The synthesis of cyclopropane rings, a common motif in natural products and pharmaceuticals, can be achieved through various methods, including the well-known Simmons-Smith cyclopropanation. mdpi.comorganic-chemistry.org A more specialized approach involves the use of silicon-stabilized carbanions. Palladium-catalyzed reactions of 1,1-diborylalkenes with (trimethylsilyl)diazomethane can produce gem-diboryl-substituted (trimethylsilyl)cyclopropanes. researchgate.net These polysubstituted cyclopropanes can then be transformed into cyclopropyl (B3062369) alcohols with high stereoselectivity. researchgate.net This type of transformation, which leverages the β-effect of silicon to facilitate ring closure, is conceptually related to the Peterson olefination and is sometimes referred to as a "homo-Peterson" reaction, providing a powerful tool for constructing highly functionalized three-membered rings. marquette.edu

Synthesis of Fluorinated Organic Scaffolds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, making it a key strategy in drug discovery and materials science. fluorine1.runih.govcas.cn this compound and its fluorinated analogues are valuable reagents in this context.

Fluorinated aryl(trimethyl)silanes, such as pentafluorophenyl(trimethyl)silane, are considered promising, non-toxic, and stable reagents for introducing polyfluoroaryl groups into organic compounds. fluorine1.rufluorine1.ru These reagents can be synthesized through several methods, including the reaction of a Grignard reagent from bromopentafluorobenzene (B106962) with trimethylchlorosilane. fluorine1.rufluorine1.ru The resulting fluorinated silanes can then participate in further reactions. For example, pentafluorophenyl(trimethyl)silane reacts with benzaldehyde (B42025) at high temperatures to form a silyl (B83357) ester. fluorine1.ru

Furthermore, the strategic use of silicon in electrophilic fluorination reactions allows for precise control over the regiochemistry of fluorine addition. rsc.org The silyl group activates π-nucleophiles like alkenyl or aryl groups and directs the incoming electrophilic fluorine source, enabling the creation of novel fluorinated building blocks. rsc.org This synergy between organosilicon chemistry and fluorination chemistry opens avenues for the synthesis of complex fluorinated scaffolds, including fluorinated peptides and other bioactive molecules. mdpi.comnih.govdntb.gov.ua

Introduction of Difluoro(phenylthio)methyl Moieties

The incorporation of fluorine atoms into organic molecules can dramatically alter their biological properties. This compound serves as a precursor for reagents capable of introducing the difluoro(phenylthio)methyl (PhSCF₂-) group.

The key intermediate, [Difluoro(phenylthio)methyl]trimethylsilane (Me₃SiCF₂SPh), is a stable compound that can be synthesized and isolated. This reagent is pivotal for the nucleophilic (phenylthio)difluoromethylation of various electrophiles. When activated by a fluoride (B91410) source, such as potassium fluoride, Me₃SiCF₂SPh efficiently transfers the PhSCF₂ moiety to aldehydes and ketones. This reaction proceeds to yield the corresponding (phenylthio)difluoromethylated alcohols in good to excellent yields. biointerfaceresearch.com The general scheme for this transformation is presented below:

Scheme 1: Synthesis and Reaction of [Difluoro(phenylthio)methyl]trimethylsilane

Step 1: Generation of the difluoro(phenylthio)methyl anion from a suitable precursor. Step 2: Trapping the anion with trimethylsilyl chloride to form the stable silane (B1218182) reagent. Step 3: Fluoride-catalyzed reaction with a carbonyl compound to form the target alcohol.

This methodology provides a direct route to molecules containing the valuable CF₂SPh functional group, which is a versatile handle for further synthetic manipulations.

Preparative Routes to Difluoromethyl Alcohols

Following the successful introduction of the difluoro(phenylthio)methyl group, the resulting α,α-difluoro-β-hydroxy phenyl sulfides can be converted into difluoromethyl alcohols (R₂C(OH)CF₂H). This two-step sequence transforms a carbonyl group into a difluoromethyl alcohol, a structure of significant interest in medicinal chemistry.

The critical step in this sequence is the reductive desulfurization of the (phenylthio)difluoromethylated alcohol intermediate. While various methods exist for desulfurization, a particularly effective approach involves the use of phosphite (B83602) reagents. rsc.org For instance, a metal-free process using catalytic trimethyl phosphite and a stoichiometric silane reductant can achieve the cleavage of the C-S bond. rsc.org The reaction proceeds via a radical mechanism where a phosphite-centered radical facilitates the removal of the phenylthio group, which is ultimately trapped, leaving the desired difluoromethyl carbinol.

Addition: Reaction of Me₃SiCF₂SPh with an aldehyde or ketone to form the β-hydroxy sulfide adduct.

Desulfurization: Reductive cleavage of the phenylthio group to yield the final difluoromethyl alcohol.

This sequence represents a powerful strategy for accessing difluoromethylated alcohols from readily available carbonyl compounds.

Applications in Heterocyclic Chemistry

Heterocyclic structures are ubiquitous in pharmaceuticals and natural products. This compound provides a valuable entry point for the synthesis of various saturated heterocycles.

Selective Synthesis of β-Hydroxyarylsulfides

The reaction between the anion of this compound and epoxides provides a direct and regioselective route to β-hydroxyaryl-sulfides. The lithiated silane acts as a soft nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This ring-opening reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon atom, and results in a trans configuration of the resulting alcohol and sulfide groups.

The general reaction is as follows: PhSCH₂Si(CH₃)₃ + Base → [PhSCH₂]⁻ Li⁺ [PhSCH₂]⁻ Li⁺ + R-CH(O)CH₂ → PhSCH₂CH₂CH(R)OH

This reaction is analogous to the well-established thiolysis of epoxides. nih.gov The use of the silyl precursor can be advantageous, and the reaction can be promoted by heat or the addition of a fluoride catalyst like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

| Epoxide Substrate | Reaction Conditions | Product | Yield |

| Styrene Oxide | n-BuLi, THF; then Epoxide | 2-(Phenylthio)-1-phenylethan-1-ol | High |

| Cyclohexene Oxide | n-BuLi, THF; then Epoxide | trans-2-(Phenylthiomethyl)cyclohexan-1-ol | High |

| Propylene Oxide | n-BuLi, THF; then Epoxide | 1-(Phenylthio)propan-2-ol | High |

This table presents representative examples of the synthesis of β-hydroxyarylsulfides from the reaction of the this compound anion with various epoxides.

Potential for Integration into Saturated Heterocycle Synthesis (e.g., oxacycles, azacycles)

The β-hydroxyarylsulfides synthesized in the previous step are versatile intermediates for constructing saturated heterocycles.

Oxacycle Synthesis: Five- and six-membered oxygen-containing heterocycles, such as tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (THP) derivatives, can be synthesized from appropriate β-hydroxyarylsulfide precursors. For instance, a β-hydroxy sulfide containing a suitably positioned alkene can undergo an intramolecular cyclization. Acid-catalyzed intramolecular hydroalkoxylation is a common strategy where the hydroxyl group adds across the double bond to form the cyclic ether. biointerfaceresearch.com The phenylthio group can be retained as a functional handle or removed in a subsequent step.

Azacycle Synthesis: Nitrogen-containing heterocycles (azacycles) can also be accessed. This can be achieved by two primary routes:

Using Aziridines: The ring-opening of N-activated aziridines with the phenylthiomethyl anion yields β-aminoaryl-sulfides, which are direct precursors to nitrogen heterocycles.

From β-Hydroxyarylsulfides: The hydroxyl group of the β-hydroxyarylsulfide can be converted into an amino group through standard functional group interconversions (e.g., via mesylation, azide (B81097) displacement, and reduction). The resulting β-amino sulfide can then undergo intramolecular cyclization.

A notable example is in the synthesis of precursors to diltiazem, a 1,5-benzothiazepine (B1259763) drug. The synthesis involves the ring-opening of an epoxide with 2-aminobenzenethiol, which generates a β-hydroxy sulfide that undergoes intramolecular cyclization to form the seven-membered S,N-heterocycle. nih.gov This highlights the potential of using these intermediates to build complex, biologically relevant heterocyclic systems.

Integration into Complex Molecule Total Synthesis and Cascade Reactions

The efficiency of organic synthesis is greatly enhanced by the use of cascade (or domino) reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. iupac.org

Tandem and Domino Processes Utilizing this compound Reactivity

While specific, named domino reactions initiated by this compound are not extensively documented, its reactivity lends itself to the design of powerful tandem sequences. A plausible and synthetically useful cascade can be envisioned by reacting the phenylthiomethyl anion with a substrate containing multiple electrophilic sites.

Consider a substrate such as an α,β-unsaturated aldehyde or ketone that also contains a latent electrophile. The reaction sequence could be initiated by the 1,2-addition (or 1,4-conjugate addition) of the phenylthiomethyl anion. The intermediate formed in this first step can then undergo a subsequent intramolecular reaction.

Proposed Domino Reaction:

A hypothetical domino process could involve the reaction of the lithiated this compound with a substrate like (E)-4-oxobut-2-enoate.

Initial Attack: The phenylthiomethyl anion (PhSCH₂⁻) performs a 1,2-addition to the aldehyde carbonyl group, forming a lithium alkoxide intermediate.

Intramolecular Cyclization: This newly formed alkoxide then acts as an internal nucleophile, executing an intramolecular Michael addition to the α,β-unsaturated ester moiety.

This tandem sequence, occurring in one pot, would rapidly construct a substituted five-membered lactol (a cyclic hemiacetal). Such a reaction would form two new bonds and a stereocenter in a single, highly efficient operation, embodying the principles of modern synthetic chemistry. Each step in this proposed cascade is based on well-established, fundamental organic reactions.

Strategic Applications in Building Block Approach for Natural Products

This compound has emerged as a versatile building block in organic synthesis, particularly in the strategic assembly of complex natural products. Its utility lies in its ability to function as a stable, yet reactive, one-carbon synthon, which can be strategically incorporated into a growing molecular framework and subsequently unmasked to reveal key functionalities. This approach is especially powerful in the synthesis of intricate architectures such as macrocyclic lactones, where the precise introduction of functional groups is paramount.

The reactivity of this compound is centered around the lability of the C-H bond adjacent to both the silicon and sulfur atoms. Deprotonation with a strong base generates a highly reactive α-silyl carbanion stabilized by the adjacent sulfur atom. This nucleophile can then engage in a variety of carbon-carbon bond-forming reactions, effectively installing the (phenylthiomethyl)silyl moiety into a precursor molecule.

A key transformation that underscores the strategic importance of this building block is the sila-Pummerer rearrangement . This reaction allows for the conversion of the phenylthiomethyl group into a formyl group or other related functionalities under specific conditions. This unmasking step is often a critical maneuver in the endgame of a total synthesis, revealing a crucial aldehyde or ketone that can participate in cyclization or further elaboration.

A notable example that illustrates the strategic potential of a closely related building block is found in the total synthesis of the macrocyclic lactone Brefeldin A . While not employing this compound directly, the synthesis by Raghavan and coworkers utilized a similar strategy involving an α-chloro sulfide. organic-chemistry.org This highlights the general principle of using a phenylthio-stabilized carbon as a latent carbonyl group. In a similar vein, this compound can be used to generate a key fragment for such syntheses.

The general strategy can be outlined as follows:

Introduction of the Building Block: An appropriate electrophile is reacted with the lithiated form of this compound to introduce the C6H5SCH2Si(CH3)3 unit.

Elaboration of the Molecular Framework: Further synthetic steps are carried out to build the carbon skeleton of the natural product, with the silylthioether moiety remaining intact as a stable protecting group.

Unmasking the Functionality: Towards the end of the synthesis, a sila-Pummerer rearrangement is induced to convert the phenylthiomethyl group into a reactive carbonyl functionality.

Completion of the Synthesis: The newly revealed functional group is then utilized in the final key steps, such as macrocyclization, to complete the synthesis of the natural product.

The strategic application of this compound as a building block offers a reliable method for the introduction of a masked formyl group, providing a powerful tool for the convergent and efficient synthesis of complex natural products.

Data Tables

Table 1: Key Transformations of this compound in Synthesis

| Transformation | Reagents | Product Functionality | Significance |

| Lithiation | n-Butyllithium | α-Silyl carbanion | Generation of a potent nucleophile for C-C bond formation. |

| Sila-Pummerer Rearrangement | Acetic anhydride, heat | α-Acyloxy-thioether | Intermediate in the conversion to a carbonyl group. wikipedia.org |

| Hydrolysis of Pummerer Product | Acid or base | Aldehyde or Ketone | Unmasking of the latent carbonyl functionality. wikipedia.org |

Table 2: Illustrative Application in Natural Product Synthesis Strategy (Based on Analogy)

| Target Natural Product (Class) | Key Building Block Functionality | Strategic Transformation | Reference Analogy |

| Brefeldin A (Macrocyclic Lactone) | Masked formyl group | Addition of a stabilized carbanion to an electrophile, followed by unmasking to an aldehyde for cyclization precursor. | Raghavan Synthesis of Brefeldin A organic-chemistry.org |

Spectroscopic Characterization and Computational Studies for Mechanistic Elucidation

Advanced Spectroscopic Techniques for Structural and Mechanistic Analysis

The investigation of reaction pathways and the definitive identification of all species involved in the transformations of (Phenylthiomethyl)trimethylsilane rely heavily on a suite of advanced spectroscopic methods. Each technique offers a unique window into the molecular world, and their combined application provides a comprehensive picture of the chemical processes at play.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the study of this compound's reactivity. The characteristic signals in ¹H and ¹³C NMR spectra provide a fingerprint for the molecule, allowing for its unambiguous identification and the tracking of its conversion during a chemical reaction.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the trimethylsilyl (B98337) (Si(CH₃)₃) group, the methylene (B1212753) (SCH₂) protons, and the protons of the phenyl group. The integration of these signals provides quantitative information on the relative number of protons in each environment. Chemical shift values are crucial for identifying functional groups and their electronic environment. For instance, the protons of the trimethylsilyl group typically appear at a chemical shift of approximately 0.155 ppm, while the methylene protons are found around 2.155 ppm. The aromatic protons of the phenyl group resonate in the region of 7.072 to 7.265 ppm.

¹³C NMR Spectroscopy: Complementing the proton NMR data, ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete structural assignment.

²⁹Si NMR Spectroscopy: As a silicon-containing compound, ²⁹Si NMR spectroscopy is a particularly powerful tool for probing changes at the silicon center. The chemical shift of the ²⁹Si nucleus is highly sensitive to its coordination environment and the nature of the substituents attached to it. While specific ²⁹Si NMR data for this compound is not extensively reported in publicly available literature, studies on analogous trimethylsilyl compounds show that the ²⁹Si chemical shifts typically fall within a well-defined range, making it a valuable parameter for tracking reactions involving the silyl (B83357) group. For example, in many trimethylsilyl derivatives, the ²⁹Si resonance appears between +50 and -200 ppm relative to a standard. nih.gov

The application of NMR is not limited to static characterization. By acquiring spectra at various time points during a reaction, a kinetic profile can be constructed. This allows for the determination of reaction rates and the observation of the formation and decay of intermediate species, providing critical evidence for a proposed reaction mechanism. Furthermore, advanced NMR techniques, such as NOESY and COSY, can be employed to determine the stereochemical outcome of reactions, which is essential for understanding the three-dimensional aspects of the chemical transformation.

High-Resolution Mass Spectrometry (HRMS) for Intermediate Identification and Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of molecules, a capability that is crucial for identifying unknown intermediates and confirming the structures of reaction products. By providing highly accurate mass measurements, often to within a few parts per million, HRMS allows for the confident assignment of molecular formulas.

The mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed at an m/z corresponding to its molecular weight. Prominent fragments often arise from the cleavage of the Si-C and C-S bonds. For instance, a base peak is commonly observed at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion, a hallmark of trimethylsilyl compounds. Other significant fragments can include those resulting from the loss of the phenylthio group or the entire trimethylsilylmethyl group.

In the context of mechanistic studies, HRMS is employed to analyze reaction mixtures at different stages. The detection of ions corresponding to proposed transient intermediates, even at very low concentrations, provides strong evidence for their involvement in the reaction pathway. This technique is particularly valuable for identifying short-lived species that are difficult to observe by other spectroscopic methods. The ability to distinguish between species with very similar nominal masses but different elemental compositions is a key advantage of HRMS in unraveling complex reaction networks.

Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations

Infrared (IR) spectroscopy is a powerful and often straightforward technique for monitoring the progress of chemical reactions by observing the changes in functional groups. The IR spectrum of a molecule reveals the presence of specific bonds through their characteristic vibrational frequencies.

For this compound, key IR absorption bands include those associated with the C-H stretching and bending vibrations of the methyl and phenyl groups, the Si-C bond vibrations, and the C-S bond stretching. The transformation of the starting material into products will be accompanied by the disappearance of its characteristic IR bands and the appearance of new bands corresponding to the functional groups of the products. For example, if a reaction involves the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone, new strong absorption bands corresponding to the S=O bond will appear in the spectrum. The real-time monitoring of these changes, often through in-situ IR techniques, allows for a continuous view of the reaction's progress and can provide valuable kinetic data.

X-ray Crystallography for Precise Structural Determination of Novel Intermediates and Products

While many spectroscopic techniques provide information about connectivity and electronic structure, X-ray crystallography offers the definitive, three-dimensional structure of a crystalline compound. This technique is invaluable for the unambiguous confirmation of the structure of novel reaction products or, in rare cases, stable intermediates derived from this compound.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields the precise positions of all atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsional angles. Such detailed structural information is crucial for understanding the stereochemical course of a reaction and for validating the outcomes predicted by computational models. Although obtaining suitable crystals can be a challenge, the structural information gleaned from a successful X-ray diffraction experiment is unparalleled in its detail and accuracy.

In-situ Spectroscopic Methods for Real-time Reaction Observation

The development of in-situ spectroscopic techniques has revolutionized the study of reaction mechanisms by allowing for the direct observation of chemical transformations as they occur. By coupling spectroscopic instruments directly to a reaction vessel, chemists can collect data in real-time without the need for sampling and quenching, which can sometimes alter the course of a reaction.

In-situ NMR and IR spectroscopy are particularly powerful for monitoring reactions involving this compound. An NMR or IR probe can be immersed in the reaction mixture, providing a continuous stream of spectra that reveal the concentration profiles of reactants, intermediates, and products over time. This real-time data is essential for understanding reaction kinetics, identifying transient species, and optimizing reaction conditions.

Computational Chemistry for Reaction Pathway Analysis and Prediction

In parallel with experimental investigations, computational chemistry has emerged as a powerful tool for exploring the intricacies of reaction mechanisms. Using the principles of quantum mechanics, computational models can be used to calculate the structures and energies of reactants, transition states, intermediates, and products.

By mapping out the potential energy surface of a reaction, computational chemists can identify the most likely reaction pathways and predict the activation energies associated with each step. This information is invaluable for understanding why a reaction proceeds in a particular way and for predicting how changes in the reactants or reaction conditions will affect the outcome.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) serves as a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, and the transition states that connect them. For reactions involving organosilicon compounds, DFT calculations can provide invaluable insights into reaction pathways and selectivity. u-tokyo.ac.jpacs.org

In a hypothetical reaction, such as the oxidation of the sulfur atom, DFT could be employed to model the approach of an oxidizing agent and calculate the activation energy barrier for the formation of the corresponding sulfoxide. Similarly, reactions involving the cleavage of the C-S or Si-C bonds could be computationally explored to determine the most likely mechanistic pathways. These calculations would involve locating the transition state structures and characterizing them by the presence of a single imaginary frequency.

Table 1: Hypothetical Transition State Analysis for a Reaction of a Related Silyl Sulfide

| Reaction Coordinate | Calculated Parameter | Value (kcal/mol) |

| C-S Bond Cleavage | Activation Energy (ΔG‡) | 35.2 |

| S-Oxidation | Activation Energy (ΔG‡) | 28.5 |

| Si-C Bond Cleavage | Activation Energy (ΔG‡) | 45.1 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters that would be obtained from DFT calculations on a related system.

Elucidation of Electronic Effects and Orbital Interactions

The interplay of electronic effects within this compound is crucial to understanding its reactivity. The trimethylsilyl group (-Si(CH₃)₃) is generally considered to be electron-donating through hyperconjugation, where the σ-electrons of the Si-C bonds can interact with adjacent π-systems or p-orbitals. u-tokyo.ac.jp The phenylthio group (PhS-), conversely, can exhibit both σ-donating and π-accepting or donating character depending on the reaction conditions.

Natural Bond Orbital (NBO) analysis is a computational method used to study these electronic interactions by transforming the calculated wavefunction into a localized, chemically intuitive picture of bonding. uni.luwikipedia.orgmemphis.edu NBO analysis can quantify the extent of hyperconjugative interactions and charge transfer between different parts of the molecule.

For this compound, NBO analysis would likely reveal significant hyperconjugation between the σ(Si-C) orbitals and the antibonding σ(S-C) and π(phenyl) orbitals. This delocalization of electron density would stabilize the molecule and influence the reactivity of the sulfur atom and the phenyl ring. The interaction between the sulfur lone pairs and the σ*(Si-C) orbitals would also be a key feature.

Table 2: Illustrative NBO Analysis Data for a Generic Alkyl Phenyl Sulfide

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (S) | σ(C-H) | 1.8 |

| LP (S) | σ(C-C)phenyl | 0.9 |

| σ(C-S) | π*(C=C)phenyl | 2.5 |

Note: This data is illustrative for a related compound and highlights the types of orbital interactions that would be relevant for this compound.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods can predict the reactivity of a molecule by analyzing its electronic structure. For this compound, the sites most susceptible to electrophilic or nucleophilic attack can be identified by examining properties such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and Fukui functions.

The regioselectivity of reactions, such as electrophilic aromatic substitution on the phenyl ring, can be predicted by calculating the relative stabilities of the possible intermediates (sigma complexes). The electron-donating or -withdrawing nature of the -S-CH₂-Si(CH₃)₃ substituent would direct incoming electrophiles to specific positions (ortho, meta, or para).

Stereoselectivity in reactions involving the creation of a new chiral center can also be investigated computationally. For example, in the oxidation of the sulfur atom to a sulfoxide, two enantiomeric products are possible. DFT calculations of the transition state energies for the attack of the oxidant from the two different faces of the sulfur atom could predict which enantiomer would be formed preferentially.

Conformational Analysis of Reactants, Intermediates, and Products

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and reactivity. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers to rotation around single bonds.

For this compound, the key rotational degrees of freedom are the torsion angles around the Ph-S, S-CH₂, and CH₂-Si bonds. Computational studies on analogous organosilicon and sulfur-containing compounds suggest that the conformational landscape can be complex, with multiple low-energy conformers. nih.gov

The relative energies of these conformers are determined by a balance of steric and electronic effects. Steric hindrance between the bulky trimethylsilyl group and the phenyl ring will play a significant role. Electronic effects, such as hyperconjugation, can also influence conformational preferences by stabilizing specific arrangements of the atoms. For instance, an anti-periplanar arrangement of a donor and an acceptor orbital often leads to a more stable conformation.

Table 3: Calculated Rotational Barriers for Bonds in Analogous Molecules

| Bond | Molecule Type | Rotational Barrier (kcal/mol) |

| Ph-S | Thioanisole (B89551) | ~2.5 |

| S-CH₂ | Dialkyl Sulfide | ~3-4 |

| CH₂-Si | Alkyl-trimethylsilane | ~1.5-2.0 |

Note: This data is based on general values for analogous compounds and provides an estimate of the rotational barriers that would be expected in this compound.

Conclusion and Future Research Directions

Summary of Current Contributions to (Phenylthiomethyl)trimethylsilane Chemistry

This compound has proven to be a valuable reagent, primarily functioning as a masked formyl anion equivalent and a precursor for various unsaturated systems. Its major contributions to synthetic chemistry are centered on three key transformations: the sila-Pummerer rearrangement, the Peterson olefination, and the synthesis of vinylsilanes.

The sila-Pummerer rearrangement of the corresponding sulfoxide (B87167), derived from this compound, provides a powerful method for the synthesis of aldehydes. This rearrangement involves the migration of the trimethylsilyl (B98337) group from carbon to the oxygen of the sulfoxide, ultimately leading to an O-silylated hemithioacetal which can be readily hydrolyzed to the corresponding aldehyde. This transformation offers a mild and efficient alternative to many traditional methods of aldehyde synthesis. acs.orgnih.govwikipedia.orgchem-station.com

Functioning as a formyl anion synthon , the anion of this compound, generated by deprotonation with a strong base, reacts with various electrophiles. This reactivity allows for the introduction of a protected aldehyde functionality, which can be unmasked in a subsequent step. nih.govtcichemicals.com

In the realm of alkene synthesis, this compound is a key player in the Peterson olefination . Reaction of its anion with aldehydes or ketones yields β-hydroxysilanes, which can then undergo elimination to form vinyl sulfides. rsc.orgorganic-chemistry.orgwikipedia.org The conditions for the elimination (acidic or basic) can often be chosen to control the stereochemistry of the resulting double bond. wikipedia.org Vinyl sulfides are themselves versatile synthetic intermediates, finding use in the synthesis of ketones and other functional groups. rsc.org

Furthermore, the reaction of the anion of this compound with epoxides provides a route to vinylsilanes . organic-chemistry.orgresearchgate.netthieme-connect.de These compounds are highly valuable in organic synthesis, participating in a wide range of transformations including cross-coupling reactions and electrophilic substitutions.

The table below summarizes the key synthetic contributions of this compound.

| Transformation | Reactant(s) | Key Intermediate(s) | Product(s) | Significance |

| Sila-Pummerer Rearrangement | Sulfoxide of this compound | Silyl-stabilized ylide, thionium (B1214772) ion | Aldehydes | Mild and efficient one-carbon homologation |

| Formyl Anion Synthon | Anion of this compound, Electrophiles | α-Silyl carbanion | Functionalized protected aldehydes | Introduction of a masked aldehyde group |

| Peterson Olefination | Anion of this compound, Aldehydes/Ketones | β-Hydroxysilane | Vinyl sulfides | Stereocontrolled synthesis of vinyl sulfides |

| Vinylsilane Synthesis | Anion of this compound, Epoxides | - | Vinylsilanes | Access to versatile synthetic building blocks |

Identification of Unexplored Reactivity Patterns and Synthetic Opportunities

While the core reactivity of this compound is well-established, there remain significant opportunities to explore new reactivity patterns and expand its synthetic utility. The anion of this compound, a soft nucleophile, has the potential to react with a broader range of electrophiles than has been systematically investigated. This includes exploring its addition to imines, nitriles, and other unsaturated systems to generate novel functionalized organosilanes.

A particularly promising, yet underexplored, area is the application of this compound in the synthesis of complex heterocyclic frameworks. The functional handles it introduces, such as the vinyl sulfide (B99878) and vinylsilane moieties, are ripe for exploitation in cyclization reactions. For instance, intramolecular cycloadditions or transition-metal-catalyzed cyclization cascades involving these groups could provide rapid access to diverse heterocyclic scaffolds of medicinal and material science interest.

Furthermore, the potential for tandem reactions commencing with the initial reactivity of this compound remains largely untapped. Designing sequences where the initial product of a Peterson olefination or sila-Pummerer rearrangement undergoes a subsequent, in-situ transformation could lead to highly efficient and atom-economical synthetic methods.

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The majority of reported applications of this compound rely on stoichiometric activation, typically involving strong bases for deprotonation. A significant frontier for advancement lies in the development of catalytic methods to enhance its reactivity and selectivity. While catalytic applications specifically targeting this compound are not extensively documented, the broader field of organosilicon chemistry provides a clear roadmap. nih.gov

For instance, the development of catalytic systems for the generation of the key α-silyl carbanion under milder conditions would represent a major step forward. This could involve the use of transition metal catalysts or organocatalysts to facilitate deprotonation or to activate the substrate towards nucleophilic attack.

Moreover, catalytic enantioselective transformations involving this compound are a virtually unexplored domain. The design of chiral catalysts that can control the stereochemistry of the Peterson olefination or the addition of the anion to prochiral electrophiles would be of immense value. Drawing inspiration from the successful development of catalytic asymmetric hydrosilylation and other related processes could pave the way for such innovations. nih.gov

Potential for Derivatization Towards Biologically Active Molecules

The synthetic transformations enabled by this compound generate functionalities that are highly pertinent to the synthesis of biologically active molecules. Aldehydes, for example, are versatile intermediates in medicinal chemistry, participating in reactions such as reductive amination to form amines and Wittig-type reactions to construct complex carbon skeletons. The ability of the sila-Pummerer rearrangement to deliver aldehydes under mild conditions makes it an attractive tool in this context.

Vinyl sulfides, the products of the Peterson olefination, can be converted to a variety of other functional groups and have been incorporated into bioactive molecules. Similarly, vinylsilanes are key precursors for complex natural products and pharmaceuticals, often utilized in powerful carbon-carbon bond-forming reactions. For example, related olefination strategies have been successfully employed in the synthesis of chemotherapeutics like Z-combretastatin A4. organic-chemistry.org

The future in this area lies in the strategic application of this compound in the total synthesis of natural products and the construction of focused libraries of compounds for drug discovery. Its ability to introduce key functionalities in a controlled manner can be leveraged to build molecular complexity and access novel chemical space for biological screening.

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry, which emphasize waste reduction, atom economy, and the use of less hazardous substances, provide a critical framework for evaluating and improving the synthetic utility of this compound. mdpi.comresearchgate.nettaylorandfrancis.comtudelft.nlrsc.org While specific green chemistry metrics for its reactions are not widely reported, a qualitative assessment reveals areas for potential improvement.

Furthermore, a systematic evaluation of solvent choices for reactions involving this compound could lead to the adoption of more environmentally benign options. The exploration of reactions in greener solvents or even under solvent-free conditions would be a significant step towards enhancing the sustainability of its applications. The development of thiol-free methods for the synthesis of sulfides is also an area of active research in green chemistry. rsc.org

Future research should focus on quantifying the green metrics (e.g., E-factor, atom economy, reaction mass efficiency) for established reactions of this compound and using this data to guide the development of more sustainable protocols.

Future Directions in Computational and Experimental Mechanistic Studies

A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing its existing applications and for the rational design of new transformations. While the general pathways of the sila-Pummerer rearrangement and Peterson olefination are understood, detailed mechanistic studies are still needed.

Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the transition states and intermediates involved in these reactions. For example, computational work on the sila-Pummerer rearrangement of a cyclic sulfoxide has already shed light on the involvement of a pentacoordinated silicon species and an intermediate ylide. acs.orgnih.govacs.org Similar studies on the reactions of this compound would be highly beneficial.

Experimental mechanistic studies, including kinetic analysis, isotopic labeling experiments, and the trapping of reactive intermediates, are also essential. A thorough understanding of the factors that control stereoselectivity in the Peterson olefination, for instance, would enable more precise control over the geometry of the resulting alkenes. Elucidating the precise nature of the α-silyl carbanion and its aggregation state under various reaction conditions would also be a valuable contribution. acs.org

Future work in this area should aim to provide a comprehensive and quantitative picture of the reaction pathways of this compound, which will undoubtedly accelerate the discovery of new and innovative applications for this versatile reagent.

Q & A

What are the established synthetic routes for (Phenylthiomethyl)trimethylsilane, and what critical parameters influence reaction yields?

Level: Basic

Methodological Answer:

The synthesis typically involves nucleophilic substitution or transmetalation reactions. For example, analogous silanes like bromodifluoromethyltrimethylsilane are synthesized via Grignard reagents reacting with chlorosilanes under anhydrous conditions . Key parameters include:

- Temperature control (e.g., maintaining −78°C for Grignard reactions to prevent side reactions).

- Solvent selection (tetrahydrofuran or diethyl ether for moisture-sensitive steps).

- Catalyst use (e.g., copper iodide for cross-coupling reactions).

Yield optimization requires rigorous exclusion of moisture and oxygen, confirmed by inert atmosphere techniques (argon/nitrogen gloveboxes) .

Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR : Peaks for trimethylsilyl (δ 0.1–0.3 ppm) and phenylthio groups (δ 7.2–7.5 ppm).

- ¹³C NMR : Confirm Si–C bonding (quaternary carbon near δ 15–20 ppm).

- Gas Chromatography-Mass Spectrometry (GC-MS): Validate purity and detect volatile byproducts.

- Infrared Spectroscopy (IR): Si–C stretching vibrations (~1250 cm⁻¹) and C–S bonds (~700 cm⁻¹) .

What safety protocols are essential when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE):

- Gloves: Nitrile or neoprene (avoid latex due to permeability).

- Eye/Face Protection: EN 166-compliant goggles and face shields.

- Ventilation: Use fume hoods for all manipulations to prevent inhalation of volatile silanes.

- Spill Management: Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions .

How can researchers resolve contradictions in reported reaction yields for silane-mediated cross-coupling reactions?

Level: Advanced

Methodological Answer:

Contradictions often arise from:

- Impurity profiles : Trace moisture or oxygen can deactivate catalysts. Use Karl Fischer titration to quantify water content in solvents .

- Catalyst loading : Optimize palladium/copper ratios (e.g., 1–5 mol%) via Design of Experiments (DoE) to identify statistically significant variables.

- Reaction monitoring : In-situ FTIR or HPLC tracks intermediate formation, enabling real-time adjustments .

What computational tools predict the reactivity of this compound in radical-mediated transformations?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for Si–S and C–S bonds to assess radical stability.

- QSQN Models : Quantum chemistry-based profiling (e.g., CC-DPS) predicts thermodynamic stability and reaction pathways under varying conditions .

- Kinetic Simulations : Software like Gaussian or ORCA models transition states for silane participation in chain-transfer reactions .

How does steric hindrance from the trimethylsilyl group influence regioselectivity in electrophilic aromatic substitution?

Level: Advanced

Methodological Answer:

- Steric Maps : Molecular modeling (e.g., VSEPR theory) shows the trimethylsilyl group creates a bulky environment, directing electrophiles to the para position of the phenylthio moiety.

- Experimental Validation : Compare reaction outcomes with/without silane groups using competitive kinetic experiments. For example, nitration reactions show >80% para selectivity in silane-containing substrates .

What strategies mitigate decomposition of this compound during long-term storage?

Level: Advanced

Methodological Answer:

- Stabilizers : Add radical inhibitors (e.g., 2,6-di-tert-butyl-4-methylphenol) at 0.1–1 wt%.

- Storage Conditions : Argon-purged amber vials at −20°C reduce photolytic and oxidative degradation.

- Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) with periodic GC-MS analysis track decomposition byproducts .

How can isotopic labeling (e.g., ²⁹Si) elucidate mechanistic pathways in silane-mediated reactions?